The Catalytic Mechanism of Carboxypeptidase B: A Technical Guide
The Catalytic Mechanism of Carboxypeptidase B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxypeptidase B (EC 3.4.17.2) is a zinc-containing metalloexopeptidase that plays a crucial role in protein digestion and maturation.[1][2] Synthesized in the pancreas as an inactive zymogen, procarboxypeptidase B, it is activated by trypsin in the small intestine.[3] The active enzyme catalyzes the hydrolysis of peptide bonds at the C-terminal end of proteins and peptides, exhibiting a strong preference for basic amino acids, namely lysine (B10760008) and arginine.[1][4] This specificity makes it a vital tool in protein sequencing and the production of therapeutic proteins like insulin. Understanding its catalytic mechanism is fundamental for enzymology and for the development of specific inhibitors with therapeutic potential.
Active Site Architecture and Key Residues
The catalytic activity of Carboxypeptidase B is orchestrated by a meticulously arranged active site, which includes a coordinated zinc ion, a specificity pocket, and several key amino acid residues that act in concert to bind the substrate and facilitate peptide bond cleavage.
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The Catalytic Zinc (Zn²⁺) Ion: At the heart of the active site lies a single zinc ion, essential for catalysis. This metal ion is coordinated by three residues from the enzyme: two histidine residues and one glutamate (B1630785) residue, with a water molecule completing the tetrahedral coordination sphere.[3] The Zn²⁺ ion functions as a potent Lewis acid. It polarizes the carbonyl group of the substrate's scissile peptide bond, increasing the electrophilicity of the carbonyl carbon. Furthermore, it lowers the pKa of the coordinated water molecule, priming it for deprotonation to become the nucleophile.[5]
-
Substrate Binding and Specificity Residues:
-
Arg-145: This residue is crucial for substrate recognition. It forms a salt bridge with the negatively charged C-terminal carboxylate group of the substrate, anchoring it in the correct orientation for catalysis.
-
Asp-253: Located at the bottom of the S1' specificity pocket, this negatively charged residue is the primary determinant of Carboxypeptidase B's specificity. It forms a stabilizing ionic interaction with the positively charged side chain of the C-terminal lysine or arginine residue of the substrate. This interaction distinguishes it from Carboxypeptidase A, which has a hydrophobic pocket and prefers aromatic or aliphatic residues.[3]
-
-
General Acid-Base Catalyst:
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Glu-270: This glutamate residue performs a critical dual role as a general acid-base catalyst.[5] Initially, it acts as a base, accepting a proton from the zinc-bound water molecule to generate a highly reactive hydroxide (B78521) ion for nucleophilic attack. Subsequently, it acts as an acid, donating a proton to the nitrogen atom of the scissile peptide bond, which facilitates the cleavage of the bond.[5][6]
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-
Transition-State Stabilization:
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Tyr-248: While not considered absolutely essential for catalysis, the hydroxyl group of Tyr-248 is thought to contribute to the efficiency of the reaction.[7] It likely helps to stabilize the tetrahedral transition state, possibly by donating a hydrogen bond to the nitrogen of the scissile peptide bond, and assists in the subsequent proton transfer steps.[7]
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The "Promoted-Water" Catalytic Mechanism
The hydrolysis of a peptide bond by Carboxypeptidase B proceeds via a "promoted-water" or "zinc-hydroxide" mechanism, which is a form of general acid-general base catalysis.[5][8][9] The process can be broken down into the following key steps:
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Substrate Binding: The polypeptide substrate docks into the active site. The C-terminal basic side chain (Lys or Arg) settles into the S1' specificity pocket, forming an ionic bond with Asp-253. The substrate's terminal carboxylate group is anchored by an electrostatic interaction with Arg-145. The carbonyl oxygen of the peptide bond to be cleaved displaces the water molecule and coordinates directly with the Zn²⁺ ion.
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Nucleophilic Attack: Glu-270, acting as a general base, abstracts a proton from the zinc-bound water molecule.[6] This generates a potent nucleophile, a hydroxide ion, which is perfectly positioned to attack the now highly electrophilic carbonyl carbon of the scissile peptide bond.[5]
-
Formation of the Tetrahedral Intermediate: The nucleophilic attack results in the formation of a short-lived, negatively charged tetrahedral intermediate. This oxyanion intermediate is stabilized by coordination with the positively charged Zn²⁺ ion and potentially by a hydrogen bond from Tyr-248.
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Collapse of the Intermediate: The tetrahedral intermediate collapses. Glu-270, now acting as a general acid, donates a proton to the nitrogen atom of the scissile peptide bond. This protonation makes the amino group a better leaving group.
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Peptide Bond Cleavage and Product Release: The proton transfer facilitates the cleavage of the C-N bond, breaking the polypeptide chain. The newly formed C-terminal amino acid and the remainder of the peptide are then released from the active site, regenerating the enzyme for another catalytic cycle.
Data Presentation
Table 1: Physicochemical and Kinetic Properties of Carboxypeptidase B
| Property | Value | Source |
| EC Number | 3.4.17.2 | [1] |
| Molecular Weight | ~34.3 kDa (Porcine/Bovine) | [3] |
| Optimal pH | 7.5 - 9.0 (Substrate dependent) | [2] |
| Optimal Temperature | ~50 °C | [2] |
| Substrate | Hippuryl-L-Arginine | [10][11] |
| Km | ~0.03 mM - 0.32 mM | [11] |
| kcat | ~72 s⁻¹ | [11] |
| kcat/Km | ~2.4 x 10⁵ M⁻¹s⁻¹ | [11] |
| Substrate | Hippuryl-L-Lysine | [10] |
| Km | ~0.61 mM | [10] |
| kcat/Km | ~0.29 x 10⁵ M⁻¹s⁻¹ (Porcine) | [11] |
Note: Kinetic parameters can vary significantly based on the source of the enzyme, substrate, and assay conditions (e.g., solution vs. crystal state).[12]
Experimental Protocols
Enzyme Kinetics Assay (Spectrophotometric)
This protocol describes a common method for measuring Carboxypeptidase B activity using the synthetic substrate hippuryl-L-arginine. The hydrolysis of this substrate yields hippuric acid and L-arginine. The formation of hippuric acid can be monitored by the increase in absorbance at 254 nm.[13][14]
Materials:
-
Spectrophotometer with temperature control (set to 25°C) and 254 nm wavelength capability.
-
Quartz cuvettes.
-
Assay Buffer: 0.025 M Tris-HCl, 0.1 M NaCl, pH 7.65 at 25°C.[13]
-
Substrate Stock Solution: 1.0 mM hippuryl-L-arginine dissolved in Assay Buffer.[14]
-
Enzyme Solution: Carboxypeptidase B diluted in cold deionized water to a working concentration (e.g., 1-8 units/mL).[13][14]
Procedure:
-
Set the spectrophotometer to 254 nm and equilibrate the cell holder to 25°C.[13]
-
To a quartz cuvette, add 2.9 mL of the 1.0 mM hippuryl-L-arginine substrate solution.
-
Place the cuvette in the spectrophotometer and incubate for 3-5 minutes to allow the solution to reach thermal equilibrium.
-
Establish a baseline rate by monitoring the absorbance at 254 nm for 1-2 minutes before adding the enzyme.
-
Initiate the reaction by adding 0.1 mL of the diluted enzyme solution to the cuvette.
-
Immediately mix the contents by inversion (or with a gentle plunger) and begin recording the absorbance at 254 nm every 15 seconds for 3-5 minutes.[15]
-
Determine the initial reaction velocity (ΔA₂₅₄/minute) from the linear portion of the absorbance vs. time plot.
-
Calculate the enzyme activity using the Beer-Lambert law, where the molar extinction coefficient for hippuric acid at 254 nm is approximately 0.35-0.36 mM⁻¹cm⁻¹.[14]
Site-Directed Mutagenesis
This technique is used to investigate the functional role of specific amino acid residues in the enzyme's active site.[16][17] By replacing a key residue (e.g., Glu-270) with another amino acid (e.g., Alanine), researchers can assess the impact on catalytic activity.
General Protocol Outline:
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Mutagenesis: A plasmid containing the cDNA for Carboxypeptidase B is used as a template. PCR-based methods with primers containing the desired mutation are employed to create the modified gene.
-
Cloning and Verification: The mutated gene is cloned into an appropriate expression vector. The sequence is verified by DNA sequencing to confirm the mutation and ensure no other changes were introduced.
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Expression and Purification: The vector is transformed into a suitable host system (e.g., E. coli or yeast). The host is cultured, and expression of the mutant protein is induced. The protein is then purified to homogeneity using chromatographic techniques.
-
Functional Characterization: The purified mutant protein is subjected to the same kinetic assays as the wild-type enzyme. A significant decrease or loss of activity (a change in kcat or Km) provides strong evidence for the functional importance of the mutated residue.[16]
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of an enzyme, providing direct visualization of the active site.[18][19][20]
General Protocol Outline:
-
Protein Purification and Crystallization: The enzyme is purified to a very high degree of homogeneity. A systematic screening of various conditions (e.g., pH, temperature, precipitant type, and concentration) is performed to find the optimal conditions for growing well-ordered, single crystals of the enzyme. This is often done with the enzyme alone or in complex with a substrate analog or inhibitor to capture a specific conformational state.
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X-ray Diffraction Data Collection: A suitable crystal is mounted and cryo-cooled in a stream of liquid nitrogen to prevent radiation damage. The crystal is then exposed to a high-intensity, monochromatic X-ray beam, typically at a synchrotron source.[21] As the crystal is rotated, it diffracts the X-rays into a specific pattern of spots (reflections) that are recorded on a detector.[20]
-
Structure Solution and Refinement: The intensities and positions of the diffracted spots are measured. This information is used to calculate an electron density map of the molecule. A computational model of the protein is then built into this map. This initial model is refined through iterative cycles of computational adjustments and comparison with the experimental data until the model accurately represents the electron density map. The final, refined structure provides precise coordinates for each atom in the enzyme.[19]
References
- 1. Carboxypeptidase B - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Carboxypeptidase B - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 4. youtube.com [youtube.com]
- 5. Carboxypeptidase - Wikipedia [en.wikipedia.org]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Catalysis of Carboxypeptidase A: Promoted-water vs Nucleophilic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the Origin of the Catalytic power of Caboxypetidase A and Other Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic properties of carboxypeptidase B in solutions and crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carboxypeptidase B - Assay | Worthington Biochemical [worthington-biochem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. elastin.com [elastin.com]
- 16. Site-directed mutagenesis of predicted active site residues in glutamate carboxypeptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mapping of the active site of glutamate carboxypeptidase II by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 21. X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
